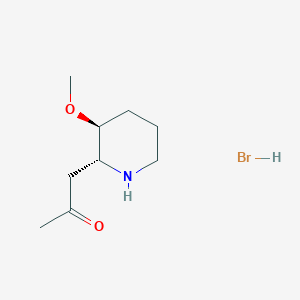
Ridane Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ridane Hydrobromide is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is categorized under miscellaneous compounds .
Physical And Chemical Properties Analysis
Ridane Hydrobromide is stored at 2-8°C in a refrigerator . Unfortunately, the search results do not provide more detailed information on the physical and chemical properties of Ridane Hydrobromide.Wissenschaftliche Forschungsanwendungen
Bromination and Hydrobromination of Organic Compounds
A study by Nishio et al. (2017) explored the preparation of a novel solution of hydrogen bromide (HBr) in 1,4-dioxane, demonstrating its effectiveness in brominating alcohols and hydrobrominating alkenes. This solution was found to be robust and maintained high concentration over extended periods, making it an efficient alternative to HBr gas in organic synthesis processes without the use of protic solvents (Nishio et al., 2017).
X-ray Absorption Spectroscopy for Pharmaceutical Analysis
Suzuki et al. (2022) used Bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy to evaluate the crystal structures of various hydrobromide salts, including eletriptan hydrobromide and dextromethorphan hydrobromide. This technique enabled differentiation of crystal structures based on the XANES spectra, demonstrating its potential in pharmaceutical formulation analysis (Suzuki et al., 2022).
Phytoremediation of Soil and Groundwater Contaminants
Research by Doty et al. (2003) investigated the metabolism of soil and groundwater contaminants, specifically ethylene dibromide (EDB), by the tropical leguminous tree Leuceana leucocephala. This study provided evidence of the tree's ability to metabolize brominated compounds like EDB, highlighting the potential of using such plants in phytoremediation to treat polluted sites (Doty et al., 2003).
Anesthetic Effects on Neurotransmitter-Gated Ion Channels
A study by Hara and Harris (2002) examined the molecular actions of urethane as an anesthetic, particularly its effects on neurotransmitter-gated ion channels. Though not directly related to ridane hydrobromide, this study contributes to the broader understanding of anesthetic mechanisms, which could be relevant in contexts where ridane hydrobromide is used (Hara & Harris, 2002).
Human Biomonitoring for Environmental Chemical Exposure
Calafat (2012) discussed the role of human biomonitoring in assessing exposure to environmental chemicals, including the National Health and Nutrition Examination Survey (NHANES) in the United States. This approach is crucial for understanding human exposure to various substances, potentially including ridane hydrobromide, and its implications for public health (Calafat, 2012).
Eigenschaften
IUPAC Name |
1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSQBUUDEVNABC-RJUBDTSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ridane Hydrobromide | |
CAS RN |
64543-93-7 |
Source


|
| Record name | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

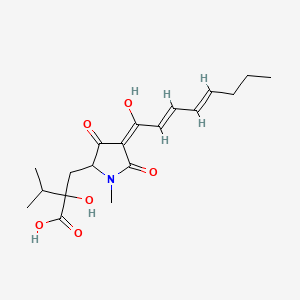

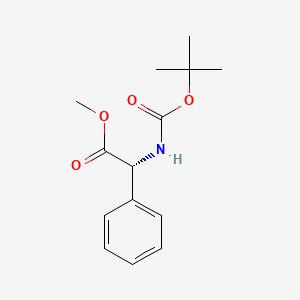
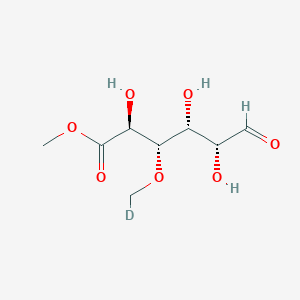
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
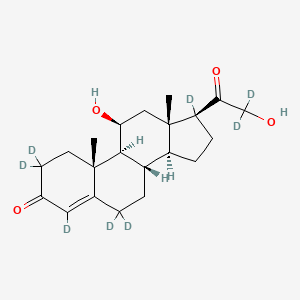
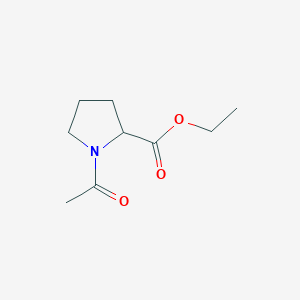
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
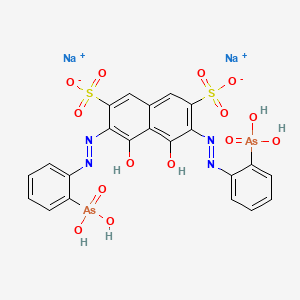
![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)